molecular formula C22H30N6O2 B2984077 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione CAS No. 797028-24-1

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione

Cat. No.: B2984077
CAS No.: 797028-24-1
M. Wt: 410.522
InChI Key: JLYHADGRJMVWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring attached to a purine core, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The purine core is then functionalized with a piperazine moiety through a series of reactions, including alkylation and reductive amination. Common reagents used in these reactions include sodium cyanoborohydride and various alkyl halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it has been shown to interact with muscarinic acetylcholine receptors, influencing smooth muscle contractility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione is unique due to its specific combination of a purine core and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-4-10-28-18(23-20-19(28)21(29)25(3)22(30)24(20)2)16-27-13-11-26(12-14-27)15-17-8-6-5-7-9-17/h5-9H,4,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYHADGRJMVWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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